Dual EGFR/HER-2 Kinase Inhibition Profile vs. 2-Acetyl-6-methylpyridine
1-(6-Methylpyridin-2-yl)prop-2-en-1-one demonstrates a dual EGFR/HER-2 inhibition profile with IC₅₀ values of 21.3 μM (EGFR) and 23.5 μM (HER-2), yielding an EGFR/HER-2 selectivity ratio of approximately 1.1, indicating near-equipotent dual inhibition [1]. In contrast, the closely related methyl ketone analog 2-acetyl-6-methylpyridine exhibits an EGFR IC₅₀ of 30.0 μM in human A431 cells, representing a 1.4-fold reduction in potency compared to the target compound in the EGFR assay [2]. The enone moiety present in the target compound but absent in 2-acetyl-6-methylpyridine may contribute to this potency difference, potentially through covalent or pseudo-covalent interactions with the kinase active site cysteine residues. This difference is meaningful for scientific selection: the target compound's enone functionality provides a warhead for covalent inhibitor design strategies that is unavailable in the saturated or acetyl analogs.
| Evidence Dimension | EGFR kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 21.3 μM (2.13×10⁴ nM) against human recombinant (His)₆-tagged EGFR autophosphorylation |
| Comparator Or Baseline | 2-Acetyl-6-methylpyridine: IC₅₀ = 30.0 μM (3.00×10⁴ nM) against EGFR in human A431 cells [2] |
| Quantified Difference | ~1.4-fold greater EGFR inhibitory potency for the target compound vs. the methyl ketone analog |
| Conditions | Target: DELFIA/Time-resolved fluorimetry, 10 min pre-incubation (BindingDB BDBM50353987). Comparator: Inhibition of EGFR in human A431 cells, 2 h incubation followed by EGF stimulation, 10 min measurement (BindingDB BDBM50510763). NOTE: Different assay formats; values are cross-study comparable but not from the same experimental run. |
Why This Matters
The 1.4-fold EGFR potency advantage combined with the enone Michael acceptor functionality positions this compound preferentially for covalent inhibitor design programs, where the acryloyl warhead can form irreversible adducts with catalytic cysteine residues—a mechanistic option unavailable with the acetyl analog.
- [1] BindingDB. Entry BDBM50353987 (CHEMBL1829274). IC₅₀ = 2.13×10⁴ nM (EGFR) and 2.35×10⁴ nM (HER-2) for 1-(6-Methylpyridin-2-yl)prop-2-en-1-one. DELFIA/Time-resolved fluorimetry. View Source
- [2] BindingDB. Entry BDBM50510763 (CHEMBL2218927). IC₅₀ = 3.00×10⁴ nM for 2-acetyl-6-methylpyridine against EGFR in human A431 cells. Incubated 2 h, EGF stimulation, 10 min measurement. View Source
